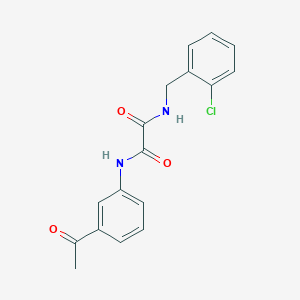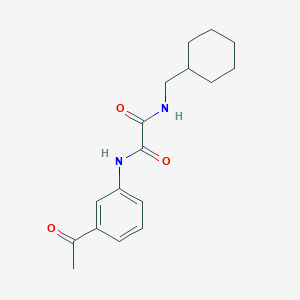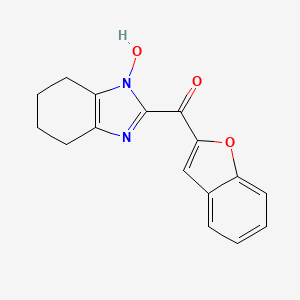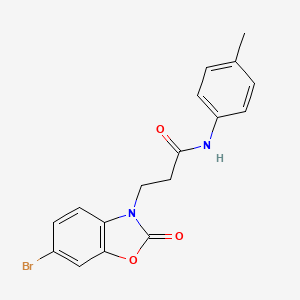![molecular formula C13H15N3O3 B4388795 N-[4-(acetylamino)phenyl]-N'-cyclopropylethanediamide](/img/structure/B4388795.png)
N-[4-(acetylamino)phenyl]-N'-cyclopropylethanediamide
Übersicht
Beschreibung
N-[4-(acetylamino)phenyl]-N'-cyclopropylethanediamide, also known as CP-31398, is a small molecule that has gained significant attention in the field of cancer research. It is a promising therapeutic agent that has shown potential in the treatment of various types of cancers, including breast, lung, and prostate cancer. CP-31398 works by targeting the p53 tumor suppressor protein, which is mutated in more than half of all human cancers.
Wirkmechanismus
N-[4-(acetylamino)phenyl]-N'-cyclopropylethanediamide works by stabilizing the p53 protein, which is a key tumor suppressor protein that regulates cell growth and division. In many types of cancer, p53 is mutated or inactivated, leading to uncontrolled cell growth and tumor formation. N-[4-(acetylamino)phenyl]-N'-cyclopropylethanediamide binds to the DNA-binding domain of the p53 protein, stabilizing it and promoting its transcriptional activity. This leads to the activation of downstream targets that induce cell cycle arrest, DNA repair, and apoptosis.
Biochemical and Physiological Effects
N-[4-(acetylamino)phenyl]-N'-cyclopropylethanediamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce cell cycle arrest in cancer cells, leading to a decrease in cell proliferation. N-[4-(acetylamino)phenyl]-N'-cyclopropylethanediamide has also been shown to increase the expression of genes involved in DNA repair, leading to a decrease in DNA damage and an increase in cell survival. Additionally, N-[4-(acetylamino)phenyl]-N'-cyclopropylethanediamide has been found to induce apoptosis in cancer cells, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[4-(acetylamino)phenyl]-N'-cyclopropylethanediamide is its specificity for the p53 protein. Unlike other chemotherapeutic agents that target rapidly dividing cells, N-[4-(acetylamino)phenyl]-N'-cyclopropylethanediamide specifically targets cancer cells with mutated or inactivated p53. This makes it a promising therapeutic option with fewer side effects than traditional chemotherapy. However, one of the limitations of N-[4-(acetylamino)phenyl]-N'-cyclopropylethanediamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-[4-(acetylamino)phenyl]-N'-cyclopropylethanediamide. One area of interest is the development of more potent analogs of N-[4-(acetylamino)phenyl]-N'-cyclopropylethanediamide with improved solubility and bioavailability. Another area of interest is the use of N-[4-(acetylamino)phenyl]-N'-cyclopropylethanediamide as a radiosensitizer in combination with radiation therapy. Additionally, there is potential for the use of N-[4-(acetylamino)phenyl]-N'-cyclopropylethanediamide in combination with other chemotherapeutic agents to enhance their efficacy. Further research is needed to fully understand the potential of N-[4-(acetylamino)phenyl]-N'-cyclopropylethanediamide as a therapeutic agent for cancer treatment.
Conclusion
In conclusion, N-[4-(acetylamino)phenyl]-N'-cyclopropylethanediamide is a promising therapeutic agent for the treatment of various types of cancers. Its specificity for the p53 protein and ability to induce apoptosis in cancer cells make it an attractive option for cancer treatment. The synthesis of N-[4-(acetylamino)phenyl]-N'-cyclopropylethanediamide is relatively simple and cost-effective, making it a viable option for research purposes. Further research is needed to fully understand the potential of N-[4-(acetylamino)phenyl]-N'-cyclopropylethanediamide as a therapeutic agent and to develop more potent analogs with improved solubility and bioavailability.
Wissenschaftliche Forschungsanwendungen
N-[4-(acetylamino)phenyl]-N'-cyclopropylethanediamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various types of cancer. N-[4-(acetylamino)phenyl]-N'-cyclopropylethanediamide has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Eigenschaften
IUPAC Name |
N'-(4-acetamidophenyl)-N-cyclopropyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8(17)14-9-2-4-10(5-3-9)15-12(18)13(19)16-11-6-7-11/h2-5,11H,6-7H2,1H3,(H,14,17)(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWGBBFBLFANLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(2-ethoxyphenyl)-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4388734.png)
![2,5-dichloro-N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4388738.png)

![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4388764.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)butanamide](/img/structure/B4388768.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-ethylbenzenesulfonamide](/img/structure/B4388769.png)

![ethyl 4-({[(4-methylphenyl)sulfonyl]amino}carbonyl)-1-piperazinecarboxylate](/img/structure/B4388789.png)
![methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4388815.png)